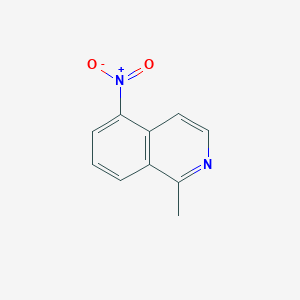

1-methyl-5-nitroIsoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Organic Synthesis and Chemical Biology

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This versatility has made it a focal point for the development of new therapeutic agents. nih.govnih.gov The presence of the nitrogen atom in the pyridine (B92270) ring allows for various chemical modifications, enabling the synthesis of a diverse library of isoquinoline derivatives. fiveable.me These derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govontosight.ai

The synthetic importance of the isoquinoline core lies in its utility as a building block for more complex molecules. orgsyn.org Organic chemists have developed numerous methods for the synthesis and functionalization of the isoquinoline ring system, allowing for the targeted design of molecules with specific properties. rsc.org The planar and aromatic nature of the isoquinoline scaffold also allows it to participate in π-stacking interactions, which are crucial for molecular recognition and binding to biological macromolecules like proteins and DNA. fiveable.me

Overview of Nitrated Isoquinoline Derivatives in Contemporary Research

The introduction of a nitro group (–NO₂) onto the isoquinoline scaffold significantly alters its electronic properties and can enhance its biological activity. nih.govresearchgate.net Nitrated isoquinoline derivatives are a subject of ongoing research due to their potential applications in medicinal chemistry and materials science.

The position of the nitro group on the isoquinoline ring is critical and influences the compound's reactivity and biological function. For instance, nitration of isoquinoline under standard conditions typically yields 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253). koreascience.kr However, specific synthetic methods have been developed to introduce the nitro group at other positions, such as the C-1 position. koreascience.krrsc.orgdtic.mil

Research has shown that nitrated isoquinolines can exhibit a range of biological effects. For example, some nitrated isoquinoline derivatives have been investigated for their potential as anticancer agents. ontosight.aiontosight.ai The nitro group can act as a key pharmacophore, contributing to the molecule's ability to interact with biological targets. ontosight.ai Studies on indenoisoquinolines, a class of topoisomerase I inhibitors, have revealed that nitration of the isoquinoline ring can significantly enhance their biological activity. nih.gov Furthermore, the reduction of the nitro group to an amino group provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide variety of derivatives with diverse biological profiles. orgsyn.org

The compound 1-methyl-5-nitroisoquinoline itself is a specific example of a nitrated isoquinoline derivative. The presence of the methyl group at the 1-position and the nitro group at the 5-position defines its unique chemical structure and properties, making it a subject of interest in synthetic and medicinal chemistry research. chemsrc.comnih.govbldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-8-3-2-4-10(12(13)14)9(8)5-6-11-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJMPOFXVINBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505614 | |

| Record name | 1-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20335-59-5 | |

| Record name | 1-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitroisoquinoline and Its Methylated Derivatives

Electrophilic Nitration of Isoquinoline (B145761): Regioselective Synthesis of 5-Nitroisoquinoline (B18046)

The direct nitration of isoquinoline using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a well-established method for introducing a nitro group. uomustansiriyah.edu.iqscribd.com This reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism, where the nitronium ion (NO₂⁺), formed in situ, acts as the electrophile. scirp.orgimperial.ac.uk

Due to the electronic properties of the isoquinoline ring system, electrophilic attack occurs preferentially on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. uomustansiriyah.edu.iqimperial.ac.uk The reaction exhibits high regioselectivity, yielding 5-nitroisoquinoline as the major product, with 8-nitroisoquinoline (B1594253) formed as a minor isomer. uomustansiriyah.edu.iq The predominance of the 5-isomer is attributed to the greater stability of the Wheland intermediate formed during the substitution at this position. imperial.ac.uk The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and prevent over-nitration. uomustansiriyah.edu.iq

Table 1: Comparison of Products in Electrophilic Nitration of Isoquinoline

| Product | Position of Nitro Group | Typical Yield |

| 5-Nitroisoquinoline | C5 | Major Product |

| 8-Nitroisoquinoline | C8 | Minor Product |

Nucleophilic Nitration Approaches: Green Chemistry and Mild Conditions

Alternative methods that avoid the use of harsh, strong acids have been developed, aligning with the principles of green chemistry. dtic.mil One such approach is nucleophilic nitration, which can functionalize the isoquinoline ring under milder conditions. These methods often allow for nitration at different positions than those achieved through electrophilic substitution. dtic.mil

For instance, a novel nucleophilic method that does not use strong acids has been reported for the nitration of isoquinoline. dtic.mil One technique involves reagents like sodium nitrite (B80452) (NaNO₂) with a phase-transfer catalyst. The reaction is believed to proceed through a radical pathway, where NO₂⁻ is oxidized to NO₂· radicals that then attack the isoquinoline ring. While these methods offer an enhanced safety profile and reduced environmental impact, the yields can be lower than traditional nitration, often in the range of 28-35%. A key advantage is the potential to introduce a nitro group at positions adjacent to the ring nitrogen, such as C-1, which is not achievable via mixed-acid nitration. dtic.miliust.ac.ir

Site-Specific Methylation Strategies for Nitroisoquinolines

The introduction of a methyl group onto the 5-nitroisoquinoline scaffold can be achieved with high regioselectivity using various synthetic strategies. The target position for methylation—whether on the carbocyclic ring, the heterocyclic ring, or the nitrogen atom—dictates the choice of methodology.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electrophilic aromatic compounds, such as nitroarenes. researchgate.netpsu.edu This reaction allows for the direct introduction of a nucleophile ortho or para to the nitro group. researchgate.net In the case of 5-nitroisoquinoline, VNS provides an efficient route for methylation at the C-6 position, which is ortho to the nitro group. acs.orgnih.gov

The reaction involves a carbanion with a leaving group at the carbon atom. The carbanion adds to the aromatic ring, forming a σH-adduct, which then undergoes a base-induced elimination of the leaving group to restore aromaticity. psu.edu An efficient and scalable three-step, one-pot approach has been developed for the synthesis of 6-methyl-5-nitroisoquinoline (B1326507) from 5-nitroisoquinoline using VNS as the key step. acs.orgnih.gov This methodology highlights the utility of VNS for regioselective alkylation of nitroheteroaryls. acs.orgnih.govbiosynth.com

Methylation of 5-nitroisoquinoline can also occur at the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt, the 2-methyl-5-nitroisoquinolinium cation. thieme-connect.deacs.org This is typically achieved by reacting 5-nitroisoquinoline with an alkylating agent, such as methyl iodide or methyl tosylate. thieme-connect.decdnsciencepub.com

The resulting cation is a subject of interest in studies of reaction mechanisms, including its reactions with various nucleophiles and its use as a hydride acceptor in studies of NAD(P)H models. acs.orgcdnsciencepub.comgrafiati.com The synthesis is often performed in a solvent like ethanol, and the product, a salt (e.g., iodide or tosylate), can be precipitated and purified. thieme-connect.decdnsciencepub.com The presence of acid may be required during recrystallization to prevent the formation of alkoxide adducts and shift the equilibrium toward the desired cation. cdnsciencepub.com

Introducing a methyl group at the C-1 position of 5-nitroisoquinoline is a key transformation for creating valuable building blocks. One synthetic pathway to 1-methyl-5-nitroisoquinoline starts from 1-methylisoquinoline (B155361), which is then nitrated with HNO₃-H₂SO₄. consensus.app The resulting this compound can be further functionalized. For example, free radical chlorination using N-chlorosuccinimide (NCS) converts the C-1 methyl group into a chloromethyl group, yielding 1-chloromethyl-5-nitroisoquinoline. consensus.app

Alternatively, the C-1 methyl group can be oxidized. Treatment of a this compound derivative (specifically, 4-bromo-1-methyl-5-nitroisoquinoline) with selenium dioxide (SeO₂) in dioxane results in the formation of the corresponding 1-formyl derivative, 4-bromo-5-nitro-isoquinoline-1-carbaldehyde. Another approach involves the lithiation of a protected 4-bromo-5-nitroisoquinoline (B183170) derivative followed by quenching with iodomethane, which has been shown to yield 1-methoxy-4-methyl-5-nitroisoquinoline, albeit in low yield. bath.ac.ukrsc.org These functionalized precursors are valuable for introducing further diversity into the isoquinoline core. rsc.org

Table 2: Summary of Methylation Strategies for 5-Nitroisoquinoline

| Strategy | Reagents/Conditions | Product |

| Ortho Methylation (VNS) | Carbanion with leaving group, base | 6-Methyl-5-nitroisoquinoline |

| N-Methylation | Methyl iodide or methyl tosylate | 2-Methyl-5-nitroisoquinolinium salt |

| C-1 Methylation | Nitration of 1-methylisoquinoline | This compound |

| C-1 Functionalization | NCS on this compound | 1-Chloromethyl-5-nitroisoquinoline |

| C-1 Oxidation | SeO₂ on a 1-methyl derivative | 1-Formyl derivative |

Structural Diversification and Derivative Synthesis from 5 Nitroisoquinoline Scaffold

Functionalization at Various Ring Positions (e.g., C-4, C-6, C-8)

The 5-nitroisoquinoline (B18046) system is highly susceptible to nucleophilic attack, particularly on the electron-deficient benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group at C-5 activates the ring towards nucleophilic substitution of hydrogen (SNH) reactions. This allows for the direct introduction of substituents at positions ortho and para to the nitro group, namely C-6 and C-8.

Research has demonstrated that 5-nitroisoquinoline can be effectively functionalized at the C-6 and C-8 positions with various nucleophiles. For instance, amidation reactions using amide anions can lead to the formation of 5-nitroisoquinolin-8-yl amides and 5-nitrosoisoquinoline-6-yl amides. mdpi.com The formation of the nitroso derivatives at the C-6 position is proposed to occur through the aromatization of an intermediate σ-adduct via water elimination. mdpi.com Similarly, reactions with anions of 1,1-dialkylureas can proceed at either the C-6 or C-8 position depending on the reaction conditions. Anhydrous conditions tend to favor substitution at C-6 to yield 5-nitrosoisoquinoline derivatives, whereas the presence of water directs the reaction to the C-8 position to give 5-nitroisoquinoline products. mdpi.com

In the case of 1-methyl-5-nitroisoquinoline, the methyl group at C-1, being electron-donating, would have a minor electronic influence on the reactivity of the distant benzene ring, which is primarily activated by the C-5 nitro group. Therefore, it is anticipated that this compound would undergo similar SNH reactions at the C-6 and C-8 positions. However, the steric bulk of the C-1 methyl group might subtly influence the approach of the nucleophile, potentially affecting the ratio of C-6 to C-8 substituted products.

| Reactant | Nucleophile | Position of Substitution | Product Type |

|---|---|---|---|

| 5-Nitroisoquinoline | Amide anions | C-8 | N-(5-Nitroisoquinolin-8-yl)amide |

| 5-Nitroisoquinoline | Amide anions | C-6 | N-(5-Nitrosoisoquinolin-6-yl)amide |

| 5-Nitroisoquinoline | 1,1-Dialkylurea anions (anhydrous) | C-6 | 3-(5-Nitrosoisoquinolin-6-yl)urea |

| 5-Nitroisoquinoline | 1,1-Dialkylurea anions (aqueous) | C-8 | 3-(5-Nitroisoquinolin-8-yl)urea |

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely used in the synthesis of complex organic molecules. rsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstones of modern organic synthesis. mdpi.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic or unsaturated partner. libretexts.org

For a molecule like this compound to be used in such reactions, it would first need to be halogenated at a specific position (e.g., C-4, C-6, C-8) to provide the necessary electrophilic partner. A hypothetical halo-substituted this compound could then undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction would enable the formation of a C-C bond by coupling a halo-1-methyl-5-nitroisoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.org This would be a versatile method for introducing aryl, heteroaryl, or vinyl groups.

Heck Reaction: The Heck reaction would allow for the formation of a C-C bond by coupling a halo-1-methyl-5-nitroisoquinoline with an alkene in the presence of a palladium catalyst and a base. This would lead to the synthesis of styrenyl or other alkenyl-substituted derivatives.

Sonogashira Coupling: This reaction would facilitate the formation of a C-C bond between a halo-1-methyl-5-nitroisoquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would provide access to alkynyl-substituted isoquinolines.

Buchwald-Hartwig Amination: This reaction is a key method for C-N bond formation. It would involve the coupling of a halo-1-methyl-5-nitroisoquinoline with an amine in the presence of a palladium catalyst and a base to yield amino-substituted derivatives.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | C-C | Isoq-R (R = aryl, vinyl) |

| Heck | Alkene (H2C=CHR) | C-C | Isoq-CH=CHR |

| Sonogashira | Alkyne (R-C≡CH) | C-C | Isoq-C≡C-R |

| Buchwald-Hartwig | Amine (R2NH) | C-N | Isoq-NR2 |

Formation of Complex Fused Heterocyclic Systems (e.g., Pyrrolo[2,1-a]isoquinolines)

The isoquinoline (B145761) framework is a valuable building block for the synthesis of more complex, fused heterocyclic systems. uomustansiriyah.edu.iq Among these, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is of significant interest as it forms the core of several bioactive natural products, including crispine A and oleracein E, which exhibit anticancer activities. nih.govnih.gov

One of the most common methods for the synthesis of pyrrolo[2,1-a]isoquinolines is the 1,3-dipolar cycloaddition reaction between an isoquinolinium N-ylide and an activated alkyne or alkene. nih.gov The isoquinolinium N-ylide is typically generated in situ from the reaction of isoquinoline with an α-halocarbonyl compound. nih.gov

The reactivity of the methyl group at the C-1 position of 1-methylisoquinoline (B155361) has been exploited in the synthesis of fused heterocyclic systems. For example, 1-methylisoquinoline can react with hydrazonoyl halides to form triazoloisoquinolines, which can be further functionalized to create more complex pyrazolyl triazoloisoquinoline derivatives. researchgate.net This highlights the potential of the C-1 methyl group to participate in cyclization reactions.

In the context of this compound, the nitrogen atom of the isoquinoline ring can be quaternized, and subsequent deprotonation of the C-1 methyl group could lead to an ylide. This ylide could then undergo intramolecular reactions or react with external reagents to form fused systems. Alternatively, following the established 1,3-dipolar cycloaddition pathway, this compound could react with an α-haloketone to form an N-phenacylisoquinolinium salt. Subsequent treatment with a base would generate the corresponding ylide, which could then react with a dipolarophile to construct the pyrrolo[2,1-a]isoquinoline ring system, now bearing a nitro group on the benzene ring. The presence of the nitro group would likely influence the electronic properties and reactivity of the resulting fused system, making it a target for further chemical exploration.

| Starting Material | Key Reagents | Fused System Formed | Reaction Type |

|---|---|---|---|

| Isoquinoline | α-Haloketone, Alkyne dipolarophile, Base | Pyrrolo[2,1-a]isoquinoline | 1,3-Dipolar cycloaddition nih.gov |

| 1-Methylisoquinoline | Hydrazonoyl halides | nih.govrsc.orgnih.govTriazolo[3,4-a]isoquinoline | Cycloaddition researchgate.net |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with a basis set like 6-311++G(d,p) to optimize molecular geometries and predict electronic properties. tandfonline.comresearchgate.net

Table 1: Predicted Geometric Parameters for a Substituted Nitroaromatic System (Illustrative) Note: Specific calculated data for 1-methyl-5-nitroisoquinoline is not available in the cited literature. This table presents typical bond lengths and angles for a related nitroaromatic heterocyclic system calculated using DFT.

| Parameter | Value | Description |

|---|---|---|

| C-N (Nitro) Bond Length | ~1.48 Å | Bond connecting the aromatic ring to the nitro group. |

| N-O (Nitro) Bond Length | ~1.22 Å | Average bond length within the nitro group. |

| C-C (Aromatic) Bond Length | ~1.39 - 1.42 Å | Typical range for carbon-carbon bonds within the isoquinoline (B145761) ring. |

| C-N (Ring) Bond Length | ~1.33 - 1.37 Å | Typical range for carbon-nitrogen bonds within the isoquinoline ring. |

| O-N-O Bond Angle | ~124° | Angle within the nitro substituent. |

| C-C-N (Nitro) Bond Angle | ~119° | Angle defining the attachment of the nitro group to the ring. |

Molecular Orbital Analysis: HOMO-LUMO Energies and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.comscispace.com

In this compound, the HOMO is expected to be distributed primarily over the π-system of the isoquinoline ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be localized mainly on the electron-withdrawing nitro group. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation, where an electron is promoted from the HOMO to the LUMO. This ICT character is a significant feature of many "push-pull" molecules and is fundamental to their optical and electronic properties. ekb.eg

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) Note: Specific calculated HOMO-LUMO energies for this compound are not available in the cited literature. The values below are representative for a similar nitro-substituted heterocyclic compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.9 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge transfer, conjugative interactions, and intramolecular bonding within a molecule. nih.govuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de The analysis provides a quantitative measure of intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. sci-hub.st

Table 3: Significant NBO Donor-Acceptor Interactions (Illustrative) Note: A specific NBO analysis for this compound was not found. This table illustrates typical high-stabilization energy interactions found in related nitroaromatic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (Nitro) | π(N-C) | > 20 | Lone pair delocalization contributing to resonance. |

| π(C-C) | π(C-C) | > 15 | Intra-ring π-conjugation. |

| π(C-C) | π*(C-N) | > 10 | Inter-ring π-conjugation. |

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the nitrogen atom of the isoquinoline ring, making these the primary sites for electrophilic attack. The most positive potential (blue) would likely be found over the hydrogen atoms of the aromatic ring.

Fukui functions provide a more quantitative prediction of local reactivity. semanticscholar.org These functions are derived from the change in electron density as an electron is added or removed. The condensed Fukui function, fk+, indicates the propensity of an atomic site 'k' for a nucleophilic attack, while fk- indicates its susceptibility to an electrophilic attack. researchgate.net For this compound, calculations would likely identify the carbon atoms ortho and para to the nitro group as being susceptible to nucleophilic attack, while the heteroatoms (N, O) would be confirmed as the sites for electrophilic attack.

Table 4: Predicted Reactive Sites from MEP and Fukui Functions (Qualitative)

| Region/Atom | MEP Color Code | Predicted Reactivity |

|---|---|---|

| Nitro Group Oxygens | Deep Red | Site for electrophilic attack. |

| Ring Nitrogen Atom | Red/Yellow | Site for electrophilic attack and hydrogen bonding. |

| Aromatic Ring Carbons | Green/Blue | Sites susceptible to nucleophilic attack, especially positions activated by the nitro group. |

| Hydrogen Atoms | Blue | Regions of positive potential. |

Solvation Studies (e.g., Polarizable Continuum Model (PCM) Analysis)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. daneshyari.com This approach allows for the calculation of solvation free energy (ΔGsolv) and the investigation of how solvent polarity affects the molecule's electronic structure and properties, such as its dipole moment.

A study on 5-nitroisoquinoline (B18046) (5-NIQ), a closely related compound, utilized the PCM analysis with the B3LYP/6-311++G(d,p) method to explore its behavior in ten different solvents. daneshyari.com The total Gibbs free energy of solvation is composed of electrostatic (ΔGel), dispersion (ΔGdis), repulsion (ΔGrep), and cavitation (ΔGcav) energy components. daneshyari.com The results indicated that the electrostatic interaction is the dominant stabilizing component and that the total solvation energy becomes more negative (i.e., more favorable) as the dielectric constant of the solvent increases. daneshyari.com This suggests that this compound would be more soluble and stable in polar solvents. The induced dipole moment of the molecule also increases with solvent polarity, indicating a greater degree of charge separation in polar environments. daneshyari.com

Table 5: Solvation and Dipole Moment Data for 5-Nitroisoquinoline (5-NIQ) in Various Solvents daneshyari.com

| Solvent | Dielectric Constant (ε) | Gibbs Free Energy of Solvation (ΔGsolv, kcal/mol) | Induced Dipole Moment (μ, Debye) |

|---|---|---|---|

| n-Hexane | 1.89 | -5.69 | 5.53 |

| Cyclohexane | 2.02 | -6.13 | 5.61 |

| Carbon tetrachloride | 2.24 | -6.73 | 5.72 |

| Benzene (B151609) | 2.28 | -7.23 | 5.78 |

| Chloroform | 4.90 | -8.99 | 6.16 |

| Acetone | 20.70 | -9.98 | 6.39 |

| Ethanol | 24.55 | -9.99 | 6.40 |

| Methanol | 32.63 | -10.10 | 6.42 |

| DMSO | 46.70 | -10.22 | 6.45 |

| Water | 78.39 | -10.29 | 6.46 |

Non-Linear Optical Properties (NLO) Investigations

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, optical communications, and information technology. nih.gov Organic molecules featuring donor-π-acceptor motifs, like this compound, are promising candidates for NLO materials. ekb.eg The presence of the electron-donating isoquinoline ring system and the strong electron-withdrawing nitro group facilitates intramolecular charge transfer, which is a key requirement for a high NLO response. nih.gov

Computational DFT methods can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). inoe.roresearchgate.net The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity. researchgate.net Studies on similar push-pull systems have shown that increasing the charge transfer character generally enhances the hyperpolarizability. ekb.egnih.gov Therefore, theoretical calculations for this compound are expected to show a significant β value, suggesting its potential as a viable NLO material.

Table 6: Key Non-Linear Optical Parameters (Illustrative) Note: Specific NLO property calculations for this compound were not found. The table provides representative parameters for a push-pull organic molecule calculated by DFT.

| Parameter | Typical Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | ~5 - 7 Debye | Measures the overall polarity of the molecule. |

| Mean Polarizability (α) | > 100 | Measures the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability (βtot) | > 1000 | Quantifies the second-order NLO response. |

Advanced Spectroscopic and Crystallographic Analyses

Vibrational Spectroscopy: FT-IR and FT-Raman for Structural Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. The vibrational modes of 1-methyl-5-nitroisoquinoline are dominated by the isoquinoline (B145761) ring system, the nitro group (-NO₂), and the methyl group (-CH₃).

The most characteristic vibrations for the nitro group are its symmetric and asymmetric stretching modes. The asymmetric stretch is expected to produce a strong, sharp band in the FT-IR spectrum around 1520-1550 cm⁻¹, while the symmetric stretch appears as a strong band in the 1340-1360 cm⁻¹ region. Aromatic C-H stretching vibrations from the isoquinoline ring system typically appear as multiple weak-to-medium bands above 3000 cm⁻¹.

The introduction of the methyl group at the C1 position gives rise to its own characteristic vibrations. The asymmetric and symmetric C-H stretching modes of the methyl group are anticipated in the 2950-3000 cm⁻¹ and 2850-2900 cm⁻¹ regions, respectively. Furthermore, C-H bending (deformation) modes for the methyl group are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the skeletal vibrations of the isoquinoline ring (C=C and C=N stretching) produce a complex but unique pattern in the fingerprint region (below 1600 cm⁻¹).

The table below outlines the predicted key vibrational frequencies for this compound based on the analysis of its constituent functional groups and comparison with related molecules like 5-nitroisoquinoline (B18046).

Interactive Table 6.1.1: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretching |

| ~2980 | Medium-Weak | Methyl (-CH₃) Asymmetric Stretching |

| ~2870 | Weak | Methyl (-CH₃) Symmetric Stretching |

| ~1610 | Medium | Aromatic Ring (C=C, C=N) Stretching |

| ~1535 | Strong | Nitro (-NO₂) Asymmetric Stretching |

| ~1450 | Medium | Methyl (-CH₃) Asymmetric Bending |

| ~1375 | Medium | Methyl (-CH₃) Symmetric Bending |

| ~1350 | Strong | Nitro (-NO₂) Symmetric Stretching |

| ~830 | Strong | C-N Stretching (Nitro Group) |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the isoquinoline ring. The three protons of the methyl group at the C1 position would appear as a sharp singlet, anticipated in the downfield region of approximately 2.8–3.1 ppm due to the influence of the aromatic ring. The remaining five aromatic protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) in the range of 7.5–9.5 ppm. The strong electron-withdrawing effect of the nitro group at C5 will cause significant deshielding (a downfield shift) for adjacent protons, particularly the proton at C4 and C6.

¹³C NMR: The ¹³C NMR spectrum is predicted to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The methyl carbon should appear at a characteristic upfield position, typically between 20–25 ppm. The nine carbons of the isoquinoline ring system will resonate in the aromatic region (120–160 ppm). The carbon atom directly attached to the nitro group (C5) is expected to be significantly deshielded, shifting its signal downfield. Conversely, the carbon atom bearing the methyl group (C1) will also show a downfield shift due to its position adjacent to the ring nitrogen.

The tables below provide predicted chemical shift values for this compound.

Interactive Table 6.2.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C1) | 2.8–3.1 | Singlet (s) |

| Aromatic-H | 7.5–9.5 | Multiplets (m) |

Interactive Table 6.2.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C1) | 20–25 |

| Aromatic-C | 120–160 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For this compound, an X-ray diffraction analysis would reveal the planarity of the isoquinoline ring system and the orientation of the methyl and nitro substituents relative to this plane. It would also provide key structural parameters, such as the C-N and N-O bond lengths of the nitro group and the C-C bond length of the methyl substituent. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. This technique can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with the molecular formula C₁₀H₈N₂O₂, HRMS would be used to measure the exact mass of its molecular ion. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimental measurement from an HRMS instrument, typically agreeing with the theoretical value to within 5 parts per million (ppm), provides unequivocal confirmation of the molecular formula.

Interactive Table 6.4.1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Nominal Mass | 188 amu |

| Theoretical Exact Mass ([M+H]⁺) | 189.0659 |

| Expected Experimental Mass | 189.0659 ± 0.0009 (for 5 ppm error) |

UV-Vis Spectroscopy for Electronic Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the conjugated isoquinoline ring system.

The presence of the nitro group, a strong chromophore, is expected to influence the absorption maxima significantly. Typically, nitroaromatic compounds exhibit intense absorption bands in the UV region. It is anticipated that this compound will show strong absorption peaks between 220 and 350 nm. The addition of the methyl group, a weak auxochrome, may cause a slight bathochromic shift (shift to longer wavelength) compared to the parent 5-nitroisoquinoline molecule.

Interactive Table 6.5.1: Predicted Electronic Absorption Characteristics for this compound

| Wavelength Range (λmax) | Type of Electronic Transition | Associated Chromophore |

| 220–260 nm | π → π | Isoquinoline Ring |

| 300–350 nm | π → π | Nitro-Aromatic System |

Based on a thorough review of available scientific literature, there is insufficient specific information regarding "this compound" to generate a detailed article that adheres to the provided outline. The existing research predominantly focuses on the related compounds "5-nitroisoquinoline" and "1-methylisoquinoline," detailing their roles as precursors in the synthesis of more complex molecules. However, specific data on the use of this compound as a key intermediate for advanced heterocyclic scaffolds, functionally diverse molecules, or its contributions to medicinal chemistry through scaffold diversification is not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly focuses on "this compound" within the requested structure and subsections. Generating content on this specific topic would require speculation beyond the available evidence, which would compromise the factual integrity of the article.

Future Research Directions and Methodological Innovations

Development of Green and Sustainable Synthetic Strategies

Traditional synthetic routes for isoquinoline (B145761) derivatives often involve harsh conditions, hazardous reagents, and poor atom economy, presenting environmental and economic challenges. rsc.org The future synthesis of 1-methyl-5-nitroisoquinoline will necessitate a shift towards greener and more sustainable practices that align with the principles of modern chemistry. researchgate.net

Promising research avenues include the use of energy-efficient activation methods. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. mdpi.com Similarly, ultrasound-assisted synthesis offers an effective method for promoting reactions, such as the copper-catalyzed synthesis of isoquinolin-1(2H)-one derivatives, which could be adapted for the synthesis of precursors to this compound. rsc.org

The choice of solvents and catalysts is another critical area for innovation. The development of protocols that utilize environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) would significantly reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net Furthermore, the design and application of recyclable catalysts, such as magnetic nanocatalysts, offer a pathway to simplified product purification and reduced chemical waste. rsc.orgrsc.orgnih.gov Electrochemical synthesis represents a frontier in green chemistry, using electrons as clean reactants to minimize by-product formation and allowing for the use of renewable energy sources. rsc.org

| Green Synthetic Strategy | Principle | Potential Application for this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid and efficient heating, reducing reaction times and often increasing yields. | Acceleration of cyclization and substitution reactions in the isoquinoline core synthesis. | mdpi.com |

| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance reaction rates and yields under mild conditions. | Facilitating one-pot, multi-component reactions for constructing the substituted isoquinoline framework. | rsc.org |

| Recyclable Nanocatalysis | Utilizes catalysts (e.g., magnetic nanoparticles) that can be easily recovered and reused, minimizing waste. | Application of recoverable acid or metal catalysts for annulation or functionalization steps. | rsc.orgrsc.org |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions, avoiding the need for conventional oxidizing or reducing agents. | Green synthesis of precursors or direct functionalization of the isoquinoline ring. | rsc.org |

| Reactions in Green Solvents | Replaces volatile and toxic organic solvents with environmentally benign alternatives like water or PEG. | Performing key synthetic steps in aqueous media to reduce environmental impact. | rsc.orgresearchgate.net |

Exploration of Novel Reaction Pathways and Mechanisms

Beyond improving existing synthetic methods, a key research direction is the discovery of entirely new reaction pathways for the synthesis and functionalization of this compound. Modern organometallic chemistry provides powerful tools for this purpose, with transition-metal-catalyzed C–H activation emerging as a highly atom-economical strategy for creating substituted isoquinolines. ijpsjournal.com Future work could focus on developing rhodium(III) or palladium-catalyzed methods to directly functionalize the isoquinoline core of this compound, allowing for late-stage diversification.

Furthermore, the specific reactivity of the 5-nitroisoquinoline (B18046) scaffold invites exploration of unique reaction mechanisms. Studies on 5-nitroisoquinoline have shown that it readily undergoes vicarious nucleophilic substitution (SNH) of hydrogen. mdpi.comresearchgate.net Specifically, amidation reactions have been shown to occur at the C-6 and C-8 positions. mdpi.comresearchgate.net This known reactivity suggests that this compound could be a valuable substrate for direct amination or amidation, potentially leading to novel derivatives with interesting biological or material properties. The reaction mechanism may proceed via different pathways, leading to either nitro- or nitroso-substituted products depending on the reaction conditions, such as the presence or absence of water. mdpi.comresearchgate.net

The reactivity of the 1-methyl group also presents opportunities for novel transformations. This group can potentially be functionalized through various reactions, such as condensation or oxidation, to introduce new pharmacophores or reactive handles for further chemical modification. scirp.org

Advanced Computational Modeling for Reactivity and Design

Computational chemistry offers powerful predictive tools that can accelerate the design and discovery of novel synthetic routes and molecules. For this compound, advanced computational modeling will be instrumental in understanding its fundamental properties and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity, including identifying the most likely sites for electrophilic and nucleophilic attack. DFT can also be used to model entire reaction pathways, elucidating transition state structures and activation energies to explain reaction mechanisms and predict product distributions. mdpi.com For instance, computational studies could clarify the regioselectivity observed in the SNH amidation of the 5-nitroisoquinoline core. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as enzymes or receptors. As seen with related heterocyclic compounds, MD simulations can help in understanding the binding modes of a molecule within a biological target, which is a critical step in rational drug design. rsc.org This approach could guide the synthesis of new derivatives of this compound with enhanced biological activity.

| Computational Method | Application Area | Specific Insights for this compound | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction & Mechanism Elucidation | Calculation of electronic properties, prediction of reactive sites, and modeling of transition states to understand reaction pathways. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Interaction & Binding Analysis | Modeling the interaction with biological macromolecules (e.g., proteins, DNA) to predict binding affinity and guide drug design. | rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Developing models that correlate structural features with biological activity to design more potent analogs. |

Integration of Multidisciplinary Approaches in Chemical Research

The future of chemical research on this compound will rely heavily on the integration of knowledge and techniques from various scientific disciplines. A multidisciplinary approach, combining synthetic chemistry, computational modeling, medicinal chemistry, and materials science, will be essential for innovation.

An integrated workflow could begin with computational chemists predicting the reactivity and potential biological activity of novel this compound derivatives. These in silico predictions would then guide synthetic chemists in designing and executing efficient, sustainable synthetic routes. The resulting compounds would subsequently be evaluated by medicinal chemists and biologists to determine their therapeutic potential, for example, as antimicrobial or anticancer agents, which are common activities for isoquinoline derivatives.

Beyond medicine, there is potential for application in materials science. The electronic and optical properties of this compound and its derivatives could be investigated for use in novel organic electronic materials. This synergistic approach, where theoretical predictions guide practical experimentation and experimental results feed back into refining theoretical models, will accelerate the pace of discovery and lead to the development of innovative applications for this versatile heterocyclic compound.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing 1-methyl-5-nitroisoquinoline, and what solvents or catalysts optimize yield?

- Methodological Answer : The synthesis typically involves dissolving this compound in a methanol/tetrahydrofuran (1:1) mixture under reflux conditions. Stepwise protocols emphasize purification via column chromatography and characterization using NMR and mass spectrometry. Solvent polarity adjustments (e.g., THF vs. DMF) can influence nitro-group stability and reaction efficiency . For reproducibility, detailed experimental protocols should align with journal guidelines, including reagent purity, reaction temperatures, and inert atmosphere requirements .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming the methyl and nitro substituent positions. Mass spectrometry (ESI-TOF) validates molecular weight, while HPLC assesses purity (>95%). Infrared (IR) spectroscopy identifies nitro-group vibrations (∼1520 cm⁻¹). Researchers must cross-reference spectral data with analogous isoquinoline derivatives to avoid misassignments . Journals often require raw spectral data in supplementary materials .

Q. What physicochemical properties of this compound are relevant for solubility and stability studies?

- Methodological Answer : Key properties include logP (lipophilicity), pKa (∼3.5 for the nitro group), and thermal stability (TGA/DSC analysis). Solubility in polar aprotic solvents (e.g., DMSO) should be quantified for biological assays. Stability under light and humidity must be tested via accelerated degradation studies, with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or isomer formation. Researchers should:

- Replicate experiments using identical starting materials and conditions.

- Employ 2D NMR (e.g., NOESY) to confirm regiochemistry.

- Compare melting points and XRD data with literature.

- Use computational tools (DFT) to model electronic effects of substituents . Contradictions should be documented with raw data to facilitate peer review .

Q. What experimental designs are suitable for probing the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Screen against target enzymes (e.g., kinases) with positive/negative controls.

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression.

- Selectivity profiling : Test against related enzymes to assess specificity.

- Mechanistic studies : Employ fluorescence quenching or SPR to evaluate binding kinetics. ICH guidelines recommend validating assay reproducibility across independent labs .

Q. How can computational modeling guide the optimization of this compound for enhanced pharmacological properties?

- Methodological Answer :

- Perform molecular docking (AutoDock, Schrödinger) to predict target binding modes.

- Use QSAR models to correlate substituent effects with logP, solubility, and toxicity.

- Simulate metabolic pathways (e.g., CYP450 interactions) with tools like MetaSite.

- Validate predictions with in vitro ADMET assays . Journals may require deposition of computational data in repositories like Zenodo .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

- Methodological Answer :

- Standardize starting material sources (e.g., certified suppliers).

- Implement process analytical technology (PAT) for real-time monitoring.

- Optimize crystallization conditions to control polymorph formation.

- Use DOE (Design of Experiments) to identify critical process parameters . Documentation must align with ICH M7 guidelines for impurity profiling .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, a study comparing nitro-group positioning effects on bioactivity meets FINER objectives .

- For Data Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure mechanistic studies. Example: How does this compound (Intervention) inhibit Enzyme X (Population) compared to unsubstituted isoquinoline (Comparison) in terms of binding affinity (Outcome)? .

Data Presentation Guidelines

- Tables/Figures : Limit to 3–5 main tables/figures in manuscripts. Include error bars, statistical significance (p-values), and raw data in supplementary files. Avoid overcrowding chemical structures in graphics .

- Reproducibility : Provide step-by-step protocols, including instrument calibration details and negative controls. Reference public databases (PubChem, NIST) for spectral comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.